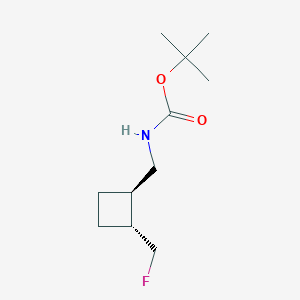
tert-Butyl (((1R,2R)-2-(fluoromethyl)cyclobutyl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoromethyl group attached to a cyclobutyl ring, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoromethyl cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate involves its interaction with specific molecular targets. The fluoromethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes or receptors. The cyclobutyl ring provides structural rigidity, which can affect the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl N-{[(1R,2R)-2-(fluorosulfonyl)cyclobutyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-hydroxycycloheptyl]methyl}carbamate
- rac-tert-butyl N-{[(1R,2R)-2-aminocyclopropyl]methyl}carbamate
Uniqueness
rac-tert-butyl N-{[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl}carbamate is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H20FNO2 |
|---|---|
Molecular Weight |
217.28 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-(fluoromethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-7-9-5-4-8(9)6-12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
AUQKWYDXYPSKAU-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CC[C@H]1CF |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC1CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















